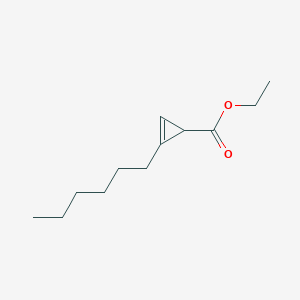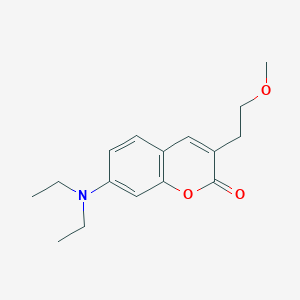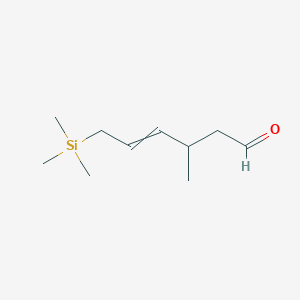
Bis(4-formyl-2-methoxyphenyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-formyl-2-methoxyphenyl) hexanedioate is an organic compound with the molecular formula C22H22O8. It is a derivative of vanillin, a well-known flavoring agent, and is used as a monomer in the synthesis of various polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-formyl-2-methoxyphenyl) hexanedioate can be synthesized using vanillin as a starting material. The synthesis involves the reaction of vanillin with dimethyl carbonate under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The use of renewable resources and green chemistry principles is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-formyl-2-methoxyphenyl) hexanedioate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bis(4-formyl-2-methoxyphenyl) hexanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(4-formyl-2-methoxyphenyl) hexanedioate involves its ability to form stable polymers through various polymerization reactions. The aldehyde and methoxy groups play a crucial role in these reactions, allowing the compound to form strong covalent bonds with other monomers. This results in the formation of polymers with desirable mechanical and thermal properties .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-formyl-2-methoxyphenyl) oxalate: Similar in structure but differs in the ester linkage, which affects its reactivity and applications.
Bis(4-(hydroxymethyl)-2-methoxyphenyl) carbonate: Another derivative of vanillin, used in the synthesis of different types of polymers.
Uniqueness
Bis(4-formyl-2-methoxyphenyl) hexanedioate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its ability to form stable polymers with high thermal stability and mechanical strength makes it valuable in various applications, particularly in the development of sustainable materials .
Propiedades
Número CAS |
133029-14-8 |
|---|---|
Fórmula molecular |
C22H22O8 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
bis(4-formyl-2-methoxyphenyl) hexanedioate |
InChI |
InChI=1S/C22H22O8/c1-27-19-11-15(13-23)7-9-17(19)29-21(25)5-3-4-6-22(26)30-18-10-8-16(14-24)12-20(18)28-2/h7-14H,3-6H2,1-2H3 |
Clave InChI |
MGNOKNFCCSKHPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)


![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)

![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
